molecular formula C4H7IN2 B3392370 3-(2-iodoethyl)-3-methyl-3H-diazirine CAS No. 1002754-71-3

3-(2-iodoethyl)-3-methyl-3H-diazirine

Cat. No.: B3392370
CAS No.: 1002754-71-3
M. Wt: 210.02 g/mol
InChI Key: RVPRDPWXYBAEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-iodoethyl)-3-methyl-3H-diazirine is a useful research compound. Its molecular formula is C4H7IN2 and its molecular weight is 210.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-(2-Iodoethyl)-3-methyl-3H-diazirine is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target . The primary targets of this compound are therefore determined by the ligand or pharmacophore to which it is attached.

Mode of Action

The mode of action of this compound involves a UV light-induced reaction . Upon exposure to UV light, the diazirine group in the compound is activated and forms a reactive carbene . This carbene can then form a covalent bond with a nearby molecule, such as a protein in a biological target . This allows the compound to modify its target in a highly specific and controlled manner.

Result of Action

The result of the action of this compound is the covalent modification of its biological target . This modification can influence the function of the target, potentially leading to changes in cellular processes or signaling pathways. The specific molecular and cellular effects would depend on the nature of the target and the context in which the compound is used.

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation, so its action can be precisely controlled by adjusting the light exposure . Additionally, the compound is typically stored at low temperatures to maintain its stability .

Properties

IUPAC Name

3-(2-iodoethyl)-3-methyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRDPWXYBAEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-iodoethyl)-3-methyl-3H-diazirine
Reactant of Route 2
3-(2-iodoethyl)-3-methyl-3H-diazirine
Reactant of Route 3
Reactant of Route 3
3-(2-iodoethyl)-3-methyl-3H-diazirine
Reactant of Route 4
3-(2-iodoethyl)-3-methyl-3H-diazirine
Reactant of Route 5
3-(2-iodoethyl)-3-methyl-3H-diazirine
Reactant of Route 6
3-(2-iodoethyl)-3-methyl-3H-diazirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.